molecular formula C10H13NO3S B12109032 Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate CAS No. 1258651-82-9

Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate

Cat. No.: B12109032
CAS No.: 1258651-82-9
M. Wt: 227.28 g/mol
InChI Key: WTNFCYJPAFQNSB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate is a substituted benzoate ester characterized by three distinct functional groups: an amino (-NH₂) group at position 2, a methoxy (-OCH₃) group at position 4, and a methylsulfanyl (-SCH₃) group at position 5 on the aromatic ring (Figure 1). This compound belongs to the broader class of alkyl benzoates, which are widely studied for their roles in pharmaceutical intermediates, agrochemicals, and fragrance chemistry .

Properties

CAS No.

1258651-82-9

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl 2-amino-4-methoxy-5-methylsulfanylbenzoate

InChI

InChI=1S/C10H13NO3S/c1-13-8-5-7(11)6(10(12)14-2)4-9(8)15-3/h4-5H,11H2,1-3H3

InChI Key

WTNFCYJPAFQNSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid. This reaction proceeds through a series of steps, including nitration, reduction, and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate has several notable applications:

Medicinal Chemistry

The compound serves as a precursor in the development of pharmaceutical agents. Its structural characteristics make it a promising candidate for drug design targeting specific biological pathways. For instance:

  • Drug Development : It has been explored as a lead compound for developing new pharmaceuticals aimed at inhibiting specific enzymes or receptors involved in disease processes .

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Antiviral Properties : Studies have shown that this compound can inhibit Hepatitis B Virus (HBV) replication in vitro at concentrations as low as 10 µM .

Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for diverse chemical reactions, including oxidation and substitution reactions, which are crucial for creating novel compounds in organic chemistry .

Experimental Data

The following table summarizes key experimental findings related to the biological activity of this compound:

Study ReferenceBiological ActivityConcentrationFindings
Inhibition of HBV10 µMHigh inhibition rates observed in HepG2 cells.
Enzyme InteractionVariesSignificant modulation of enzyme activity noted.

Case Studies

Several case studies highlight the applications of this compound:

  • Antiviral Research : A study demonstrated that this compound effectively inhibits HBV replication in cultured liver cells, suggesting potential therapeutic applications for viral hepatitis treatment.
  • Enzyme Modulation : Another investigation focused on the compound's ability to modulate enzyme activity linked to metabolic pathways, providing insights into its role as a research tool for understanding biochemical processes .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Based Comparison

Sulfur-Containing Groups
  • Methyl 4-Amino-5-(Ethylsulfonyl)-2-Methoxybenzoate (C₁₁H₁₅NO₅S) The ethylsulfonyl (-SO₂C₂H₅) group at position 5 increases polarity and hydrogen-bonding capacity compared to the methylsulfanyl group. This compound has a molecular weight of 273.3 g/mol and is used in pharmaceutical synthesis due to its enhanced solubility in polar solvents .
  • Methyl 2-Methoxy-5-(Methylsulfonyl)Benzoate (C₁₀H₁₂O₅S)

    • The methylsulfonyl (-SO₂CH₃) group at position 5 further elevates polarity. Its higher oxidation state compared to methylsulfanyl makes it less reactive in radical-mediated processes but more stable under acidic conditions .
Amino and Methoxy Substituents
  • This compound is a key intermediate in sulfonamide antibiotics, highlighting the pharmacological relevance of sulfonamide-functionalized benzoates . Comparison: The amino group in the target compound may offer similar hydrogen-bonding capabilities but with reduced steric hindrance compared to sulfamoyl .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (Water)
Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate C₁₀H₁₃NO₃S 227.28 -NH₂, -OCH₃, -SCH₃ 1.8 Low
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate C₁₁H₁₅NO₅S 273.30 -NH₂, -OCH₃, -SO₂C₂H₅ 0.5 Moderate
Methyl 2-methoxy-5-sulfamoylbenzoate C₉H₁₁NO₅S 245.26 -OCH₃, -SO₂NH₂ -0.3 High
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate C₁₆H₂₄N₂O₅ 324.38 -NH₂, -OCH₃, -O(CH₂)₃Morpholine 1.2 Low

*LogP values estimated via fragment-based methods. Data compiled from .

Research Findings and Key Insights

Synthetic Optimization : Ammonium hydroxide is preferred over ammonia gas for amination reactions due to better reaction control and yield (85–92% vs. 60–70%) .

Structure-Activity Relationships (SAR) :

  • Electron-donating groups (e.g., -SCH₃, -OCH₃) increase aromatic ring electron density, favoring electrophilic substitution at position 5 .
  • Sulfamoyl and sulfonyl groups enhance binding to enzymes like carbonic anhydrase, whereas methylsulfanyl may improve membrane permeability .

Biological Activity

Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate is an organic compound recognized for its potential biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C10H13NO3S
  • Molecular Weight : Approximately 227.28 g/mol

The compound features a benzoate structure with an amino group at the second position, a methoxy group at the fourth position, and a methylsulfanyl group at the fifth position. These functional groups are crucial for its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : The presence of the amino and methoxy groups allows the compound to form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity and receptor interactions.
  • Signal Transduction Modulation : It may alter signal transduction pathways by interacting with specific receptors, thus modulating various biological responses.
  • Inhibition of Viral Replication : Preliminary studies suggest that derivatives of this compound could inhibit viral replication, indicating its potential as an antiviral agent .

In Vitro Studies

Research has demonstrated that this compound and its derivatives exhibit significant biological activity. For instance:

  • Antiviral Activity : In vitro studies have shown that certain derivatives can inhibit the replication of Hepatitis B Virus (HBV) at concentrations around 10 µM . This suggests a potential therapeutic application in treating viral infections.

Case Studies and Experimental Data

A summary of key experimental findings is presented in the following table:

Study ReferenceBiological ActivityConcentrationFindings
Inhibition of HBV10 µMHigh inhibition rates observed in HepG2 cells.
Enzyme InteractionVariesSignificant modulation of enzyme activity noted.

Applications in Medicinal Chemistry

The compound is being explored for various applications in medicinal chemistry:

  • Drug Development : Due to its structural features, it serves as a promising lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
  • Research Tool : It can be utilized in studies focusing on enzyme interactions and metabolic pathways, enhancing our understanding of biochemical processes .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate, and what key reaction steps are involved?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid derivative. Key steps include:

Amination : Introducing the amino group at the 2-position via nitration followed by reduction (e.g., using Sn/HCl or catalytic hydrogenation) .

Sulfanylation : Introducing the methylsulfanyl group at the 5-position via nucleophilic substitution (e.g., using methanethiol or methyl disulfide under basic conditions).

Esterification : Converting the carboxylic acid to a methyl ester using methanol and acid catalysis (e.g., H₂SO₄) .

  • Critical Parameters : Reaction temperature and choice of catalysts (e.g., Pd/C for hydrogenation) significantly impact yield. Side reactions like over-oxidation or undesired substitutions require careful monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Aromatic protons appear as multiplets in δ 6.5–8.0 ppm.
  • Methoxy (δ ~3.8 ppm) and methylsulfanyl (δ ~2.5 ppm) groups show distinct singlets.
  • Amino protons (δ ~5.0–6.0 ppm) may exhibit broad signals due to exchange .
  • IR Spectroscopy :
  • N-H stretch (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹), and C-S (~600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) :
  • Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₀H₁₃NO₃S). Fragmentation patterns (e.g., loss of CH₃O or SCH₃) validate substituent positions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side reactions and improve yield?

  • Methodological Answer :
  • Reaction Optimization :
  • Use protecting groups (e.g., acetyl for -NH₂) during sulfanylation to prevent undesired side reactions .
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purification Strategies :
  • Column chromatography with gradient elution (hexane/ethyl acetate) separates isomers.
  • Recrystallization from ethanol/water enhances purity (>95% by HPLC) .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking :
  • Use AutoDock Vina to predict binding modes to enzymes (e.g., cyclooxygenase-2). Adjust grid box size to cover the active site (e.g., 25 ų) .
  • Molecular Dynamics (MD) Simulations :
  • Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to validate binding .
  • QSAR Modeling :
  • CorlogP and polar surface area (PSA) predict bioavailability. Substituent effects (e.g., electron-donating methoxy) modulate activity .

Q. How should contradictory data regarding the biological activity of this compound be analyzed?

  • Methodological Answer :
  • Comparative Assays :
  • Replicate studies under standardized conditions (e.g., IC₅₀ determination in MCF-7 cells with 48-h exposure).
  • Structural Analog Testing :
  • Synthesize derivatives (e.g., replacing methylsulfanyl with ethylsulfonyl) to isolate substituent effects .
  • Meta-Analysis :
  • Use statistical tools (e.g., ANOVA) to evaluate variability across studies. Confounding factors (e.g., solvent choice in cell assays) must be controlled .

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